

Malealdehyde CAS number and chemical properties

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Compound of Interest

Compound Name: Malealdehyde

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An In-depth Technical Guide to Malealdehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malealdehyde, also known as (Z)-2-butenedial or maleylaldehyde, is a highly reactive α,β -unsaturated dialdehyde. Its significance stems primarily from its role as the key toxic metabolite of furan, a common food contaminant and industrial chemical. The bioactivation of furan to **malealdehyde** via cytochrome P450-mediated oxidation is a critical step in initiating cellular damage. This document provides a comprehensive overview of the chemical properties, synthesis, and biological reactivity of **malealdehyde**, intended to serve as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

Malealdehyde is the cis-isomer of 2-butenedial. Its high reactivity is conferred by the presence of two aldehyde functional groups in conjugation with a carbon-carbon double bond, making it a potent electrophile.

Identifiers and General Properties

Property	Value	Reference
CAS Number	2363-83-9	[1]
Systematic Name	(Z)-But-2-enedial	
Common Synonyms	Maleic dialdehyde, Maleylaldehyde	
Molecular Formula	C ₄ H ₄ O ₂	[1]
Molecular Weight	84.07 g/mol	[1]

Physical Constants

Experimentally determined physical properties for pure **malealdehyde** are scarce in the literature, likely due to its high reactivity and instability. The data presented below are predicted values.

Property	Predicted Value
Boiling Point	189.5 ± 23.0 °C
Density	1.015 ± 0.06 g/cm ³
Solubility	Expected to be soluble in water and polar organic solvents due to its polar carbonyl groups.

Spectroscopic Characterization

Specific spectral data for isolated **malealdehyde** is not widely published. The following characteristics are based on the known spectroscopic properties of α,β-unsaturated aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (δ) Range (ppm)	Notes
^1H	9.0 - 10.0	Aldehydic Protons (-CHO): Highly deshielded due to the electronegativity of the carbonyl oxygen and magnetic anisotropy. Expected to be a singlet or a narrow triplet depending on coupling to the vinyl protons.
^1H	6.0 - 7.5	Vinylic Protons (-CH=CH-): Located downfield due to the double bond. The cis-configuration would result in a specific coupling constant (J-value).
^{13}C	190 - 205	Carbonyl Carbons (C=O): Characteristic downfield shift for aldehyde carbons.
^{13}C	130 - 150	Vinylic Carbons (-CH=CH-): Typical range for sp^2 hybridized carbons in a double bond.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Notes
~1705	C=O Stretch (Conjugated)	Strong	The carbonyl stretch is shifted to a lower frequency (from the typical ~1730 cm ⁻¹) due to conjugation with the C=C double bond, which weakens the C=O bond.
2800-2860	C-H Stretch (Aldehydic)	Medium	One of two characteristic stretches for the hydrogen attached to the carbonyl carbon.
2700-2760	C-H Stretch (Aldehydic)	Medium	The second characteristic aldehydic C-H stretch, often appearing as a distinct shoulder. The presence of both peaks is a strong indicator of an aldehyde.
~1640	C=C Stretch (Conjugated)	Medium	The stretch of the carbon-carbon double bond.

Experimental Protocols

Synthesis via Furan Oxidation

Malealdehyde is most notably produced in vivo and can be synthesized in vitro through the oxidation of furan. This reaction mimics the metabolic activation pathway.

Principle: Furan is oxidized across the diene system to form a highly unstable endoperoxide, which then rearranges to form **malealdehyde**. In biological systems, this is catalyzed by cytochrome P450 enzymes.[2][3] Chemically, this can be achieved using various oxidizing agents.

Methodology: Oxidation of Furan Derivatives This is a representative protocol for the oxidation of a furan derivative to a dicarboxylic acid, which proceeds through a dialdehyde intermediate. Direct isolation of **malealdehyde** requires careful control to prevent over-oxidation.

- Catalyst Preparation: Prepare a titanium silicate molecular sieve (TS-1) catalyst.[4]
- Reaction Setup: In a sealed reaction vessel, combine the furan substrate (e.g., furfural, as a proxy) with a solvent such as acetic acid.[4]
- Addition of Reagents: Add the TS-1 catalyst to the mixture. Slowly add hydrogen peroxide (35% aq.) as the oxidizing agent. A typical molar ratio of H_2O_2 to the furan substrate might be around 6:1.[4]
- Reaction Conditions: Heat the stirred mixture to a controlled temperature (e.g., 60 °C) for a set duration (e.g., 4 hours).[4]
- Workup and Isolation:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture to remove the solid catalyst.
 - For isolation of the dialdehyde: Instead of proceeding to the acid, the reaction would need to be quenched early. The product could be extracted into an organic solvent. Due to its reactivity, it is often trapped in situ with a derivatizing agent rather than isolated in pure form.[3]

Purification via Bisulfite Adduct Formation

Aldehydes can be selectively removed and purified from reaction mixtures by forming a reversible, water-soluble adduct with sodium bisulfite.[5][6]

Principle: The nucleophilic bisulfite anion attacks the electrophilic carbonyl carbon of the aldehyde, forming a charged tetrahedral intermediate which is protonated to yield the solid, water-soluble bisulfite addition product. This can be separated from unreacted organic materials. The reaction is reversible upon treatment with acid or base.

Methodology:

- **Adduct Formation:** Dissolve the crude product mixture containing **malealdehyde** in a water-miscible solvent like methanol. Add a saturated aqueous solution of sodium bisulfite (NaHSO_3) and stir vigorously for 30-60 minutes.[6]
- **Extraction:** Add an immiscible organic solvent (e.g., ethyl acetate) and deionized water to the mixture in a separatory funnel. Shake vigorously. The charged bisulfite-aldehyde adduct will partition into the aqueous layer, while other organic impurities remain in the organic layer.[6]
- **Separation:** Separate the aqueous and organic layers. The organic layer containing impurities is discarded.
- **Reversal and Recovery:** To recover the aldehyde, the aqueous layer is treated with a base (e.g., aqueous Na_2CO_3) or an acid (e.g., HCl) to reverse the reaction. This regenerates the aldehyde.
- **Final Extraction:** The regenerated aldehyde is then extracted from the aqueous solution using an organic solvent (e.g., dichloromethane or ethyl acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure to yield the purified aldehyde.

Biological Activity and Signaling

Metabolic Activation of Furan

The primary toxicological relevance of **malealdehyde** is its formation from furan, a compound found in heated foods and cigarette smoke. This bioactivation occurs predominantly in the liver.

Caption: Metabolic activation pathway of furan to the toxic metabolite **malealdehyde**.

Mechanism of Covalent Adduct Formation

Malealdehyde is a "soft" electrophile, meaning it preferentially reacts with "soft" nucleophiles, most notably the thiol group of cysteine residues in proteins. It can also react with harder nucleophiles like the primary amine of lysine.[1]

Caption: Reaction pathways of **malealdehyde** with protein nucleophiles.

This covalent modification of critical cellular proteins, particularly mitochondrial proteins involved in energy production and redox homeostasis, is a primary mechanism leading to cytotoxicity and is believed to be a key factor in furan-induced carcinogenicity.[7] The formation of these adducts can be used to develop biomarkers for assessing human exposure and health risks associated with furan.[1]

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